4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol
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Overview
Description
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol is an organic compound that features a fluoroaniline group attached to a methylpentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol typically involves the reaction of 2-fluoroaniline with a suitable precursor that provides the methylpentene backbone. One common method involves the nucleophilic substitution of a halogenated precursor with 2-fluoroaniline under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Palladium-catalyzed amination reactions are often employed in large-scale synthesis due to their efficiency and selectivity . The use of continuous flow reactors can further enhance the production rate and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving electron transfer and redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler compound with similar structural features but lacking the methylpentene backbone.
2-Fluoroaniline: Another isomer with the fluoro group in a different position, leading to different chemical properties.
Uniqueness
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol is unique due to its combination of a fluoroaniline group with a methylpentene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
66064-24-2 |
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Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(2-fluoroanilino)-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16FNO/c1-4-12(3,15)9(2)14-11-8-6-5-7-10(11)13/h4-9,14-15H,1H2,2-3H3 |
InChI Key |
HTLOBLFJIJMFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C=C)O)NC1=CC=CC=C1F |
Origin of Product |
United States |
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